molecular formula C21H23N5OS B12032320 2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 573949-92-5

2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B12032320
CAS No.: 573949-92-5
M. Wt: 393.5 g/mol
InChI Key: KSXQOGOVNQRSGW-UHFFFAOYSA-N
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Description

2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that features a triazole ring, a pyridine ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple stepsThe final step involves the acylation of the triazole derivative with 2,4,6-trimethylphenyl acetic acid .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The pyridine ring can enhance the compound’s binding affinity and specificity. The sulfanyl group can participate in redox reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(prop-2-yn-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
  • 2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
  • 2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-dimethylphenyl)acetamide

Uniqueness

The unique combination of the triazole ring, pyridine ring, and sulfanyl group in 2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

573949-92-5

Molecular Formula

C21H23N5OS

Molecular Weight

393.5 g/mol

IUPAC Name

2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C21H23N5OS/c1-5-10-26-20(17-8-6-7-9-22-17)24-25-21(26)28-13-18(27)23-19-15(3)11-14(2)12-16(19)4/h5-9,11-12H,1,10,13H2,2-4H3,(H,23,27)

InChI Key

KSXQOGOVNQRSGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=N3)C

Origin of Product

United States

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